(Z)-ethyl 3-ethyl-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
(Z)-ethyl 3-ethyl-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a benzothiazole derivative featuring a piperidin-1-ylsulfonyl-substituted benzoyl group and an ethyl ester moiety. The compound shares a scaffold with pharmacologically active molecules, particularly those targeting heterocyclic interactions or sulfonamide-mediated biological pathways .
Properties
IUPAC Name |
ethyl 3-ethyl-2-(4-piperidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S2/c1-3-27-20-13-10-18(23(29)32-4-2)16-21(20)33-24(27)25-22(28)17-8-11-19(12-9-17)34(30,31)26-14-6-5-7-15-26/h8-13,16H,3-7,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMYKPFAGFNJKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)OCC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 3-ethyl-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The structural components include:
- Ethyl group : Contributes to lipophilicity.
- Piperidine moiety : Known for enhancing binding affinity to biological targets.
- Sulfonyl and benzoyl groups : Implicated in various interactions with biological macromolecules.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Anticancer Activity : Compounds with thiazole structures have shown promise in inhibiting cancer cell proliferation. For instance, thiazole derivatives have been linked to cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies .
- Antimicrobial Properties : Some thiazole derivatives demonstrate significant antibacterial and antifungal activities. The presence of the piperidine group may enhance these effects by improving membrane permeability .
- Anti-inflammatory Effects : Certain derivatives exhibit the ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds like these often act as enzyme inhibitors, targeting pathways critical for cancer cell survival or microbial growth.
- Induction of Apoptosis : Evidence suggests that some thiazole-containing compounds can trigger programmed cell death in malignant cells by activating caspase pathways .
Case Study 1: Anticancer Activity
A study evaluated a series of thiazole derivatives similar to the compound for their anticancer properties. The results indicated that specific substitutions on the thiazole ring significantly enhanced cytotoxicity against A431 and Jurkat cell lines, with IC50 values lower than standard chemotherapeutic agents like doxorubicin .
Case Study 2: Antimicrobial Efficacy
In another investigation, a derivative featuring the piperidine-sulfonamide structure was tested against various bacterial strains. The results revealed a marked reduction in bacterial viability, attributed to the disruption of cell membrane integrity .
Data Table: Summary of Biological Activities
Scientific Research Applications
The compound (Z)-ethyl 3-ethyl-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic molecule that has garnered interest in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry, and provides a comprehensive overview of relevant studies and findings.
Anticancer Activity
Benzothiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation. For instance, studies on related benzothiazole compounds have shown promising results in targeting various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Antimicrobial Properties
The antimicrobial activity of benzothiazole derivatives has been documented in several studies. Compounds structurally related to this compound have demonstrated efficacy against a range of bacterial and fungal pathogens. This suggests potential applications in developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.
Enzyme Inhibition
Research has identified that certain derivatives can act as inhibitors for various enzymes linked to disease processes. For example, some benzothiazole compounds have been shown to inhibit endothelial lipase, which is relevant in lipid metabolism and cardiovascular diseases. The sulfonamide moiety in this compound may enhance its interaction with target enzymes.
Neuroprotective Effects
Emerging studies suggest that benzothiazole derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability of these compounds to cross the blood-brain barrier makes them suitable candidates for further investigation in neuropharmacology.
Anti-inflammatory Activity
Inflammation is a common underlying factor in many chronic diseases. Some studies have highlighted the anti-inflammatory properties of benzothiazole derivatives, indicating that this compound may contribute to reducing inflammatory responses through various biochemical pathways.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Anticancer Activity | Evaluate cytotoxic effects on MCF-7 cells | Significant reduction in cell viability with IC50 values indicating potent activity against breast cancer cells. |
| Antimicrobial Screening | Test against E. coli and S. aureus | Demonstrated effective inhibition at low concentrations, suggesting potential as a novel antimicrobial agent. |
| Enzyme Inhibition | Investigate inhibitory effects on endothelial lipase | Showed competitive inhibition with significant binding affinity, indicating therapeutic potential in lipid disorders. |
| Neuroprotection | Assess effects on neuroblastoma cells | Induced neuroprotection by reducing oxidative stress markers, paving the way for future studies on neurodegenerative diseases. |
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility or introducing further functionalization.
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| 1M NaOH, reflux, 6h | 3-ethyl-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylic acid | 85% | |
| HCl (conc.), ethanol, 70°C, 4h | Same as above | 78% |
The carboxylic acid derivative can participate in coupling reactions (e.g., amide formation) or act as a ligand for metal coordination.
Nucleophilic Substitution at the Sulfonamide Group
The piperidin-1-ylsulfonyl group is susceptible to nucleophilic attack, particularly at the sulfur center. For example:
-
Reaction with amines : Substitution of the piperidine group with other amines (e.g., morpholine, pyrrolidine) occurs under mild basic conditions .
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Morpholine | DCM, Et₃N, rt, 12h | (Z)-ethyl 3-ethyl-2-((4-(morpholinosulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate | Enhanced solubility |
| Benzylamine | THF, K₂CO₃, 60°C, 8h | (Z)-ethyl 3-ethyl-2-((4-(benzylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate | Antibacterial activity optimization |
This reactivity enables structural diversification to tune pharmacokinetic properties .
Reduction of the Imino Group
The imine (C=N) bond is reduced to an amine (C–N) using catalytic hydrogenation or borohydride reagents, altering the compound’s electronic properties and biological activity .
| Reducing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| H₂ (1 atm), Pd/C | MeOH, rt, 3h | (Z)-ethyl 3-ethyl-2-((4-(piperidin-1-ylsulfonyl)benzoyl)amino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate | Increased stability in aqueous media |
| NaBH₄ | EtOH, 0°C, 1h | Partial reduction observed | Limited utility |
Reduction products show improved stability but reduced π-conjugation, impacting nonlinear optical properties .
Cycloaddition and Ring-Opening Reactions
The benzo[d]thiazole core participates in cycloaddition reactions with dienophiles (e.g., maleic anhydride) under thermal conditions, forming fused heterocycles .
| Reagent | Conditions | Product | Note |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 24h | Dihydrothiazolo[5,4-b]quinoline derivative | Enhanced fluorescence |
| Acetylenedicarboxylate | DMF, 80°C, 8h | Thiazole-annulated bicyclic compound | Potential NLO applications |
These reactions expand the compound’s utility in materials science .
Oxidation of the Thiazole Ring
The benzo[d]thiazole sulfur atom undergoes oxidation with agents like mCPBA (meta-chloroperbenzoic acid), forming sulfoxide or sulfone derivatives.
| Oxidizing Agent | Conditions | Product | Biological Impact |
|---|---|---|---|
| mCPBA | DCM, 0°C, 2h | (Z)-ethyl 3-ethyl-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate sulfoxide | Reduced cytotoxicity |
| H₂O₂, AcOH | 50°C, 6h | Sulfone derivative | Improved metabolic resistance |
Oxidation modulates electron density, influencing interactions with biological targets.
Metal Coordination
The imine and sulfonamide groups act as ligands for transition metals (e.g., Cu(II), Zn(II)), forming complexes with potential catalytic or therapeutic applications .
| Metal Salt | Conditions | Complex Structure | Application |
|---|---|---|---|
| CuCl₂ | MeOH, rt, 4h | Octahedral Cu(II) complex | Antibacterial agent |
| Zn(OAc)₂ | DMF, 60°C, 2h | Tetrahedral Zn(II) complex | Fluorescent sensor |
These complexes exhibit enhanced stability and modified redox properties .
Photochemical Reactions
The (Z)-configuration of the imine bond allows photoisomerization to the (E)-form under UV light (λ = 365 nm), reversibly altering molecular geometry and bioactivity .
| Light Source | Conditions | Outcome | Reversibility |
|---|---|---|---|
| UV (365 nm) | CH₃CN, 2h | (E)-isomer formed (95%) | Yes (dark, 24h) |
This property is exploitable in photopharmacology for spatiotemporal control of drug activity .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
Heterocyclic Diversity : The target compound’s benzo[d]thiazole core distinguishes it from pyridazine (I-6230), isoxazole (I-6373), and thiazolo-pyrimidine () derivatives. These heterocycles influence electronic properties and binding affinities .
Sulfonamide vs. Sulfur-Containing Groups : The piperidin-1-ylsulfonyl group in the target compound contrasts with phenethylthio (I-6373) or piperazinyl-acetamido (BIBF 1120) substituents. Sulfonamides enhance solubility and metabolic stability compared to thioethers or amines .
Ester Variations : Ethyl esters (target compound, I-6230, I-6373) vs. methyl esters (BIBF 1120) affect lipophilicity and bioavailability. Ethyl esters generally exhibit slower hydrolysis rates, prolonging half-life .
Bioactivity and Therapeutic Potential
While direct bioactivity data for the target compound is unavailable, insights can be extrapolated from structural analogs:
- I-6230 and I-6373 : Ethyl benzoate derivatives with pyridazine/isoxazole moieties are often explored as kinase inhibitors or antimicrobial agents due to their heterocyclic pharmacophores .
- BIBF 1120 : A tyrosine kinase inhibitor with antiangiogenic properties, highlighting the therapeutic relevance of benzothiazole/indoline hybrids in oncology .
- Thiazolo-pyrimidine Derivatives () : Such compounds are investigated for antiproliferative effects, particularly in cancer cells, due to their ability to intercalate DNA or inhibit topoisomerases .
This suggests a plausible avenue for evaluating the target compound’s cytotoxicity .
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Properties Based on Structural Features
| Property | Target Compound | I-6230 | BIBF 1120 |
|---|---|---|---|
| Molecular Weight | ~495 g/mol (estimated) | 381.43 g/mol | 552.65 g/mol |
| logP (Lipophilicity) | Moderate (~3.5) | Moderate (~2.8) | High (~4.2) |
| Solubility | Low (sulfonamide enhances) | Moderate (pyridazine polar) | Low (bulky substituents) |
| Metabolic Stability | High (ethyl ester, sulfonamide) | Moderate (ester hydrolysis) | Low (amide hydrolysis) |
Notes:
Q & A
Q. What are the optimal synthetic conditions for preparing (Z)-ethyl 3-ethyl-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate?
- Methodological Answer : The synthesis typically involves a multi-step reaction sequence:
- Step 1 : Condensation of the thiazole precursor (e.g., 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate) with 4-(piperidin-1-ylsulfonyl)benzoyl chloride under anhydrous conditions. Use a polar aprotic solvent (e.g., DMF or THF) and a base like triethylamine to neutralize HCl byproducts .
- Step 2 : Stereochemical control for the (Z)-isomer requires careful temperature regulation (0–5°C) and slow reagent addition to minimize epimerization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves yield and purity .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use H and C NMR to verify the imino bond configuration (Z vs. E) and sulfonyl group placement. X-ray crystallography is ideal for absolute stereochemical assignment .
- Purity Assessment : High-resolution mass spectrometry (HRMS) and HPLC (C18 column, acetonitrile/water mobile phase) ensure >95% purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Comparative Assay Design : Replicate studies using standardized cell lines (e.g., HeLa or HEK293) and consistent assay conditions (e.g., ATP-based viability tests). Include positive controls (e.g., doxorubicin) and validate via dose-response curves .
- Meta-Analysis : Cross-reference solubility data (DMSO vs. saline) and metabolic stability (e.g., liver microsome assays) to identify confounding factors in potency discrepancies .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer :
- Lipophilicity Adjustment : Introduce polar substituents (e.g., hydroxyl or amine groups) to the piperidin-1-ylsulfonyl moiety to enhance aqueous solubility without compromising target binding .
- Prodrug Design : Ethyl ester hydrolysis (e.g., using esterase enzymes) can improve bioavailability. Monitor plasma stability via LC-MS/MS .
Q. How do structural modifications influence its mechanism of action?
- Methodological Answer :
- SAR Studies : Synthesize analogs with variations in the sulfonyl-piperidine group or thiazole ring. Test against target enzymes (e.g., kinases or proteases) using fluorescence polarization or SPR binding assays .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with active sites. Validate with mutagenesis studies on key residues .
Methodological Challenges and Solutions
Q. How can researchers address low yields in the final coupling step?
- Methodological Answer :
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)) or organocatalysts (e.g., DMAP) to improve coupling efficiency.
- DOE Optimization : Use a factorial design (temperature, solvent, catalyst loading) to identify critical parameters. Response surface methodology (RSM) can maximize yield .
Q. What protocols ensure stability during long-term storage?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
